Cas no 1504050-92-3 (8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine)

8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with bromo, fluoro, and methyl substituents. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The bromo and fluoro groups enhance electrophilic properties, facilitating further functionalization via cross-coupling or nucleophilic substitution reactions. The amine moiety offers a versatile handle for derivatization, enabling the synthesis of targeted bioactive molecules. Its rigid scaffold may contribute to improved binding affinity in drug discovery contexts. The compound's well-defined regiochemistry and stability under standard conditions make it a valuable intermediate for exploratory research in medicinal chemistry and material science.
8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine structure
1504050-92-3 structure
Product Name:8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine
CAS No:1504050-92-3
MF:C8H7BrFN3
MW:244.063683748245
CID:4828389
Update Time:2025-10-30

8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine
    • Inchi: 1S/C8H7BrFN3/c1-4-7(11)13-3-5(10)2-6(9)8(13)12-4/h2-3H,11H2,1H3
    • InChI Key: XRVASXMPKYXNIW-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CN2C(=C(C)N=C21)N)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 204
  • XLogP3: 2.6
  • Topological Polar Surface Area: 43.3

8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine
1504050-92-3 97%
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8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine Related Literature

Additional information on 8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine

Introduction to 8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine (CAS No. 1504050-92-3)

8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine (CAS No. 1504050-92-3) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique combination of bromine, fluorine, and methyl substituents on the imidazopyridine scaffold imparts distinct chemical and biological properties to this molecule.

The structural formula of 8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is characterized by a central imidazopyridine ring with a bromine atom at the 8-position, a fluorine atom at the 6-position, and a methyl group at the 2-position. These substituents play crucial roles in modulating the compound's reactivity, solubility, and biological activity. The bromine atom, for instance, can enhance the lipophilicity of the molecule, while the fluorine atom can influence its metabolic stability and binding affinity to target proteins.

In recent years, 8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of research has been its activity as an inhibitor of specific enzymes involved in various disease pathways. For example, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.

A notable study published in the Journal of Medicinal Chemistry (2021) evaluated the pharmacological properties of 8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine. The researchers found that this compound effectively inhibited the activity of a specific kinase involved in tumor growth and metastasis. In vitro assays demonstrated that it selectively targeted this kinase with high potency and selectivity, suggesting its potential as a therapeutic agent for cancer treatment.

Beyond its enzymatic inhibition properties, 8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine has also shown promise in modulating other biological processes. For instance, it has been investigated for its ability to modulate G protein-coupled receptors (GPCRs), which are important targets for a wide range of therapeutic interventions. A study published in Bioorganic & Medicinal Chemistry Letters (2020) reported that this compound exhibited significant agonist activity at a specific GPCR subtype, opening up new avenues for its use in treating neurological disorders.

The pharmacokinetic profile of 8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is another critical aspect that has been explored in depth. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its lipophilic nature allows for good membrane permeability, while its metabolic stability ensures prolonged bioavailability. These characteristics make it an attractive candidate for further preclinical and clinical development.

In preclinical studies using animal models, 8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine has demonstrated promising efficacy and safety profiles. For example, a study published in Cancer Research (2019) evaluated its antitumor activity in xenograft models of human cancer. The results showed significant tumor growth inhibition without causing severe adverse effects on normal tissues. These findings underscore the potential of this compound as a safe and effective therapeutic agent.

The synthetic route to produce 8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine has also been optimized to ensure high yields and purity. A detailed synthetic protocol published in Tetrahedron Letters (2018) described a multi-step process involving selective bromination, fluorination, and methylation reactions on the imidazopyridine scaffold. This protocol provides a robust foundation for large-scale production of the compound for further research and development.

In conclusion, 8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine (CAS No. 1504050-92-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive lead molecule for drug discovery efforts targeting various diseases. Ongoing research continues to explore its full potential as a novel therapeutic agent.

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